molecular formula C19H21ClN2O3S B2572250 4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941955-46-0

4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2572250
CAS No.: 941955-46-0
M. Wt: 392.9
InChI Key: KKJPVLPPOPEJMO-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative based on a substituted tetrahydroquinoline scaffold, designed for advanced research applications. Sulfonamides are a significant class of bioactive compounds known for their ability to interact with a variety of enzymatic targets . Specifically, substituted oxo-tetrahydroquinoline sulfonamides have been investigated for their utility in raising abiotic stress tolerance in plants, representing a promising area of agricultural chemical research . The molecular structure integrates a benzene sulfonamide group with a tetrahydroquinolin-2-one core, a framework that has also shown promise in other biological contexts. Recent studies on structurally similar N-sulfonyl tetrahydroisoquinoline compounds have demonstrated significant antifungal properties against species such as Aspergillus and Penicillium, suggesting potential for exploring the antimicrobial characteristics of this chemical class . The compound features a chlorine atom on the phenyl ring and a 2-methylpropyl (isobutyl) group on the tetrahydroquinoline nitrogen, modifications that are critical for fine-tuning the molecule's lipophilicity, steric properties, and overall binding affinity. As a research chemical, it serves as a valuable building block or reference standard in medicinal chemistry and drug discovery programs for developing novel therapeutic or agrochemical agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

4-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJPVLPPOPEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in aromatic compounds, substitution reactions can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

BE49464 (2-Methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide)

  • Substituents : Replaces the 4-chloro group with 2-methoxy-5-methyl on the benzene ring.
  • Molecular Weight : 402.5071 g/mol .

BG15542 (2-(2-Methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide)

  • Substituents: Acetamide linker with a 2-methoxyphenoxy group instead of sulfonamide.
  • Molecular Weight : 382.4528 g/mol .
  • Activity : Acetamide derivatives often exhibit different pharmacokinetic profiles; the absence of a sulfonamide group may reduce interactions with carbonic anhydrases or antimicrobial targets .

Antimicrobial Sulfonamides from

  • Compound 8j: 5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl]-2-hydroxybenzamide. Activity: MIC of 7.81 μmol/L against methicillin-resistant Staphylococcus aureus (MRSA), outperforming penicillin G and ciprofloxacin .
  • Compound 9b: 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide. Activity: MICs of 7.81 μmol/L (MRSA) and 1.95 μmol/L (S. epidermidis), highlighting the importance of stereochemistry (R-enantiomer superiority) .

Antimicrobial Efficacy

  • Chloro Substituents : The presence of chloro groups (e.g., 4-chloro in the target compound vs. 5-chloro in 8j) correlates with enhanced activity against resistant bacterial strains. Steric and electronic effects influence target binding .
  • Stereochemistry : (R)-enantiomers in analogs like 9b show superior antimicrobial activity compared to (S)-forms, suggesting enantioselective interactions with bacterial enzymes .

Data Table: Key Compounds and Properties

Compound Name / ID Substituents Molecular Weight (g/mol) Notable Activity Source
Target Compound 4-Chloro, benzenesulfonamide Not reported Inferred antimicrobial potential based on analogs -
BE49464 2-Methoxy-5-methyl, benzenesulfonamide 402.5071 Structural analog; lipophilicity modulation
BG15542 2-(2-Methoxyphenoxy), acetamide 382.4528 Research-use acetamide derivative
Compound 8j () 5-Chloro, hydroxybenzamide, 4-chlorophenylamino ~370 (estimated) MIC 7.81 μmol/L (MRSA)
Compound 9b () 4-Chloro, hydroxybenzamide, 4-chlorophenylamino (R-enantiomer) ~370 (estimated) MIC 1.95 μmol/L (S. epidermidis)

Research Findings and Implications

Chlorine Positioning : The 4-chloro substituent in the target compound may optimize interactions with bacterial targets compared to 5-chloro or methoxy variants, as seen in compound 8j .

Stereochemical Impact : Enantiomeric differences in analogs suggest that the target compound’s activity profile could vary significantly based on its synthesis route and chiral purity.

Sulfonamide vs. Acetamide : The sulfonamide group likely enhances enzyme inhibition (e.g., carbonic anhydrase), whereas acetamide derivatives like BG15542 may prioritize different biological pathways .

Biological Activity

The compound 4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its structure includes a chloro-substituted benzamide moiety and a tetrahydroquinoline core, which confer unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting various physiological processes.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that regulate cellular responses.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with critical biological functions.

Pharmacological Effects

Research indicates that sulfonamide derivatives exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Specifically:

  • Antimicrobial Activity : Some studies suggest that related compounds show significant antibacterial properties against various pathogens.
  • Cardiovascular Effects : A study on benzene sulfonamides demonstrated their potential to affect perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that certain derivatives could lower perfusion pressure significantly compared to controls .

Study on Perfusion Pressure

In a study examining the effects of benzene sulfonamides on cardiovascular function, various compounds were tested for their impact on perfusion pressure:

GroupCompoundDose (nM)
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001
III2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide0.001

The findings indicated that the compound 4-(2-aminoethyl)-benzene-sulfonamide significantly decreased coronary resistance compared to other tested compounds . This suggests that modifications to the sulfonamide structure can lead to variations in biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamides has shown that specific modifications can enhance or diminish their biological efficacy. For instance, the introduction of different functional groups can alter binding affinity and selectivity for target enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with keto esters under acidic conditions .

Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Critical parameters : Temperature (70–90°C for cyclization), solvent polarity (DMF or dichloromethane for sulfonylation), and stoichiometric control (1:1.2 molar ratio of intermediate to sulfonyl chloride) .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., δ 2.1–2.3 ppm for 2-methylpropyl protons, δ 7.8–8.2 ppm for sulfonamide aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ calculated for C20_{20}H22_{22}ClN2_2O3_3S: 429.1042) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Q. What preliminary biological activities have been reported for structurally related sulfonamide-tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Enzyme inhibition : Analogous compounds show activity against carbonic anhydrase IX (IC50_{50} < 1 µM) and tyrosine kinases via sulfonamide-mediated binding .
  • Antimicrobial screening : MIC values of 8–32 µg/mL against Gram-positive bacteria in disk diffusion assays .
  • Cytotoxicity : IC50_{50} values > 50 µM in MTT assays on HEK-293 cells, suggesting selective toxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while adhering to green chemistry principles?

  • Methodological Answer :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalytic methods : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
  • Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with carbonic anhydrase (PDB ID: 3CAI). Key interactions: Sulfonamide S=O with Zn2+^{2+} in the active site .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with IC50_{50} values; electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition .

Q. How can contradictions in biological assay data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and control compounds (e.g., acetazolamide for enzyme inhibition) .
  • Metabolic stability testing : Liver microsome assays (human vs. rodent) to identify species-specific degradation .

Q. What role do substituents (e.g., 2-methylpropyl, chloro) play in modulating pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : The 2-methylpropyl group increases lipophilicity (calculated LogP = 3.2), enhancing blood-brain barrier penetration .
  • Metabolic sites : Chloro substituents reduce CYP3A4-mediated oxidation; in vitro hepatocyte assays confirm prolonged half-life (>6h) .

Q. How can advanced crystallographic techniques resolve polymorphic forms of this compound?

  • Methodological Answer :

  • Powder XRD : Differentiate polymorphs (e.g., Form I vs. Form II) by distinct 2θ peaks at 12.5° and 15.3° .
  • DSC/TGA : Identify thermodynamically stable forms (melting points: Form I = 218°C, Form II = 195°C) .

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